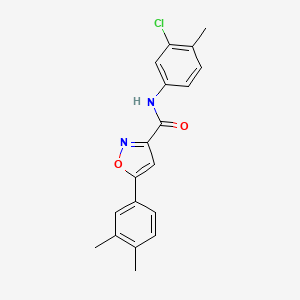![molecular formula C15H15N3S B11363604 1-(Allylthio)-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11363604.png)
1-(Allylthio)-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-DIMETHYL-1-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety The presence of a prop-2-en-1-ylsulfanyl group and two methyl groups at specific positions further distinguishes this compound
Preparation Methods
The synthesis of 5,9-DIMETHYL-1-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Quinoline Formation: The quinoline moiety is synthesized through a Skraup or Doebner-Von Miller reaction, which involves the condensation of aniline derivatives with glycerol or aldehydes in the presence of an oxidizing agent.
Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group is introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Methylation: The final step involves the methylation of the compound at specific positions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5,9-DIMETHYL-1-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex organic molecules.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development.
Medicine: The compound has shown potential as a therapeutic agent for the treatment of various diseases, including infections, cancer, and inflammatory conditions.
Industry: It is used in the development of new materials, catalysts, and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,9-DIMETHYL-1-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of DNA gyrase or topoisomerase, enzymes involved in DNA replication and transcription, thereby exhibiting antimicrobial or anticancer properties. Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
5,9-DIMETHYL-1-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE can be compared with other similar compounds, such as:
Triazoloquinolines: These compounds share the triazole-quinoline core structure but differ in the substituents attached to the rings. Examples include 1,2,4-triazolo[4,3-a]quinoline and 1,2,4-triazolo[4,3-c]quinoline.
Quinoline Derivatives: Compounds like quinoline and its derivatives, such as chloroquine and quinine, exhibit similar biological activities but differ in their chemical structures and specific applications.
Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives, such as fluconazole and voriconazole, share the triazole ring but differ in their overall structures and therapeutic uses.
The uniqueness of 5,9-DIMETHYL-1-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE lies in its specific combination of functional groups and its diverse range of biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N3S |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5,9-dimethyl-1-prop-2-enylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C15H15N3S/c1-4-8-19-15-17-16-13-9-11(3)12-7-5-6-10(2)14(12)18(13)15/h4-7,9H,1,8H2,2-3H3 |
InChI Key |
WKASGPALHULBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=NN=C(N32)SCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11363527.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11363532.png)
![4-fluoro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11363537.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide](/img/structure/B11363541.png)


![N-[4-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11363567.png)
![N-(Butan-2-YL)-2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11363569.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B11363574.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11363582.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11363602.png)
![(5-Fluoro-3-methyl-1-benzofuran-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11363605.png)
![5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363610.png)
